molecular formula C5H9ClO3 B143940 2-(Chloromethoxy)acetic Acid Ethyl Ester CAS No. 124186-08-9

2-(Chloromethoxy)acetic Acid Ethyl Ester

Cat. No.: B143940
CAS No.: 124186-08-9
M. Wt: 152.57 g/mol
InChI Key: GSWWPLIBOXOWMF-UHFFFAOYSA-N
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Description

Contextualization of Alpha-Halo Esters in Synthetic Chemistry

Alpha-halo esters are a fundamental class of organic compounds characterized by the presence of a halogen atom (fluorine, chlorine, bromine, or iodine) on the carbon atom adjacent to the ester carbonyl group. This structural feature significantly influences the molecule's reactivity, making alpha-halo esters exceptionally useful intermediates in organic synthesis. The electronegative halogen atom enhances the electrophilicity of the alpha-carbon, rendering it susceptible to nucleophilic substitution reactions.

Furthermore, the acidity of the alpha-proton is increased, facilitating the formation of enolates. These enolates are key intermediates in a variety of carbon-carbon bond-forming reactions. One of the most classic and significant reactions involving alpha-halo esters is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky. In this reaction, an alpha-halo ester reacts with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. capes.gov.brgoogle.com The organozinc reagent, often called a Reformatsky enolate, is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from reacting with the ester group of another molecule. capes.gov.brgoogle.com

Beyond the Reformatsky reaction, alpha-halo esters are employed in other important transformations, such as the Darzens reaction, where they react with carbonyl compounds in the presence of a base to form α,β-epoxy esters (glycidic esters). researchgate.net They also serve as potent alkylating agents and can undergo nucleophilic substitution with a wide range of nucleophiles to introduce new functional groups at the alpha position. researchgate.net

Historical Development and Significance of Halogenated Ethers and Esters as Synthetic Intermediates

The history of halogenated ethers and esters as synthetic tools is rich and marked by both utility and the need for innovation driven by safety concerns. One of the most prominent examples of a simple halogenated ether is chloromethyl methyl ether (CH₃OCH₂Cl), commonly known as MOM-Cl. nih.gov Historically, MOM-Cl became an indispensable reagent in multi-step organic synthesis for the introduction of the methoxymethyl (MOM) protecting group for alcohols. nih.govresearchgate.net This protecting group is stable under a wide range of conditions but can be easily removed under acidic conditions, making it ideal for complex total synthesis projects.

However, the classical industrial preparation of MOM-Cl, involving formaldehyde, methanol, and hydrogen chloride, was found to produce a significant impurity: the highly carcinogenic bis(chloromethyl) ether (BCME). nih.gov The severe health risks associated with BCME prompted a shift in synthetic methodology. researchgate.netchemicalbook.com This led to the development of safer, in-situ methods for the preparation of MOM-Cl and other haloalkyl ethers. Modern procedures often involve the reaction of an acetal (B89532) (like dimethoxymethane) with an acid halide (like acetyl chloride) in the presence of a Lewis acid catalyst. researchgate.net These methods generate the reagent for immediate use without isolation, drastically minimizing exposure and avoiding the formation of BCME. researchgate.net This evolution highlights a common theme in synthetic chemistry: the drive to replace hazardous reagents and processes with safer, more efficient alternatives while retaining the synthetic utility of the functional group.

Research Rationale and Scope for 2-(Chloromethoxy)acetic Acid Ethyl Ester

The research interest in this compound stems from its nature as a bifunctional building block, combining the reactivity of both a chloromethyl ether and an ester derivative. This structure, Cl-CH₂-O-CH₂-COOC₂H₅, presents two distinct sites for chemical modification, making it a valuable synthon for constructing more complex molecules.

The primary rationale for investigating this compound and its analogues lies in their application as key intermediates in the synthesis of pharmaceuticals, particularly antiviral acyclonucleosides. nih.gov Acyclonucleosides are analogues of natural nucleosides that lack the cyclic sugar moiety. Prominent antiviral drugs such as Ganciclovir function by mimicking natural nucleosides and interfering with viral DNA replication. researchgate.net

The synthesis of these drugs often requires the alkylation of a nucleobase (like guanine) with an acyclic side chain. Chloromethoxy derivatives are ideal reagents for this purpose. For instance, the synthesis of Ganciclovir can be achieved through the condensation of a protected guanine (B1146940) derivative with a chloromethoxy compound, such as 1,3-dibenzyloxy-2-chloromethoxy propane. google.com The chloromethyl ether group (-CH₂Cl) is the reactive handle that attaches the side chain to the nucleobase.

By analogy, this compound provides the essential chloromethoxy functionality for alkylation, while the ethyl ester group offers a site for further chemical transformations. This dual reactivity allows it to be used in the preparation of complex side chains that can then be attached to heterocyclic bases to create novel antiviral agents or other biologically active molecules. nih.gov Therefore, the scope of research for this compound is focused on its use as a versatile tool for medicinal chemists to efficiently build libraries of potential drug candidates.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 124186-08-9
Molecular Formula C₅H₉ClO₃
Molecular Weight 152.58 g/mol
IUPAC Name ethyl 2-(chloromethoxy)acetate
Canonical SMILES CCOC(=O)COCCCl
InChI Key GSWWPLIBOXOWMF-UHFFFAOYSA-N

Data sourced from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(chloromethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-2-9-5(7)3-8-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWPLIBOXOWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloromethoxy Acetic Acid Ethyl Ester and Analogues

Established Synthetic Pathways

Traditional methods for the synthesis of 2-(chloromethoxy)acetic acid ethyl ester and related compounds rely on fundamental organic reactions. These pathways are well-documented and provide reliable access to the target molecule.

Esterification of Chloromethoxyacetic Acid

One of the most direct and established methods for the synthesis of this compound is the Fischer esterification of 2-(chloromethoxy)acetic acid with ethanol (B145695). This acid-catalyzed reaction is a reversible process that is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. chemguide.co.ukmasterorganicchemistry.com

The general reaction is as follows:

ClCH₂OCH₂COOH + CH₃CH₂OH ⇌ ClCH₂OCH₂COOCH₂CH₃ + H₂O

Reactant 1Reactant 2CatalystKey ConditionsProduct
2-(Chloromethoxy)acetic AcidEthanolH₂SO₄ (conc.)Reflux, removal of waterThis compound
Acetic AcidEthanolAcid Catalyst10-fold excess of ethanolEthyl Acetate (B1210297) (97% yield) masterorganicchemistry.com
Monochloroacetic AcidC₁-C₄ Alcohols<1 wt% catalyst155-165 °C, continuous distillationAlkyl Chloroacetate (B1199739) google.com

Reactions Involving Chloromethyl Ethers and Acetic Acid Derivatives

An alternative approach involves the reaction of a suitable chloromethyl ether with an acetic acid derivative. For the synthesis of the target compound, this could conceptually involve the reaction of chloromethyl ethyl ether with an enolate of an acetic acid ester. Chloromethyl ethyl ether is a colorless liquid that is slightly denser than and insoluble in water. nih.gov It is known to be a reactive alkylating agent.

A general representation of this type of reaction is the alkylation of an enolate with an α-halo ether. For example, the sodium enolate of ethyl acetate could be reacted with chloromethyl ethyl ether.

CH₃COOCH₂CH₃ + Base → [CH₂COOCH₂CH₃]⁻Na⁺ [CH₂COOCH₂CH₃]⁻Na⁺ + ClCH₂OCH₂CH₃ → CH₃CH(OCH₂CH₃)COOCH₂CH₃ + NaCl

However, this specific reaction would yield ethyl 2-ethoxypropanoate, not the target molecule. A more plausible route would involve the reaction of the enolate of ethyl methoxyacetate (B1198184) with a chlorinating agent, or the reaction of a chloromethyl ether with a different acetic acid derivative.

The synthesis of various chloromethyl ethers is well-established. For instance, 2-chloroethyl chloromethyl ether can be prepared by the reaction of 2-chloroethanol (B45725) and 1,3,5-trioxane (B122180) with gaseous HCl at 0 °C. doi.org Similarly, a rapid synthesis of chloromethyl methyl ether and other chloro alkyl ethers can be achieved by reacting an acetal (B89532) with an acid halide in the presence of a zinc(II) salt catalyst. organic-chemistry.orgresearchgate.net

The reactivity of related acetic acid derivatives, such as ethyl chloroacetate, is also well-documented. It readily undergoes nucleophilic substitution reactions. For example, the reaction of eugenol (B1671780) with ethyl chloroacetate in the presence of potassium carbonate is used to synthesize ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id This highlights the utility of ethyl chloroacetate as a building block.

Chloromethyl Ether AnalogueSynthesis MethodAcetic Acid Derivative AnalogueReaction Type
Chloromethyl methyl etherReaction of dimethoxymethane (B151124) with an acid halide and Zn(II) catalyst organic-chemistry.orgresearchgate.netEthyl chloroacetateNucleophilic substitution walisongo.ac.id
2-Chloroethyl chloromethyl etherReaction of 2-chloroethanol and 1,3,5-trioxane with HCl(g) doi.orgEthyl acetoacetate (B1235776)Alkylation

Direct Halogenation Approaches

Direct halogenation of the α-carbon of an ester is a common method for the synthesis of α-halo esters. In the context of this compound, this would involve the direct chlorination of ethyl 2-methoxyacetate.

While specific literature on the direct chlorination of ethyl 2-methoxyacetate was not found in the provided results, analogous reactions are well-known. For instance, a patent describes the preparation of ethyl 2-chloroacetoacetate by the reaction of ethyl acetoacetate with sulfuryl chloride (SO₂Cl₂). google.com In this process, ethyl acetoacetate is cooled, and sulfuryl chloride is added dropwise. The reaction mixture is then slowly warmed to room temperature. google.com

The general reaction is:

CH₃OCH₂COOCH₂CH₃ + Cl₂ (or other chlorinating agent) → ClCH(OCH₃)COOCH₂CH₃ + HCl

This approach would require careful control of the reaction conditions to achieve selective monochlorination at the α-position without cleaving the ether linkage.

Starting MaterialChlorinating AgentKey ConditionsProduct
Ethyl AcetoacetateSulfuryl Chloride-5 to 10 °C, then warm to 20-25 °CEthyl 2-chloroacetoacetate google.com

Advanced Synthetic Strategies

Modern synthetic chemistry often focuses on developing more efficient, selective, and environmentally friendly methods. These advanced strategies can offer advantages over traditional pathways in terms of yield, purity, and substrate scope.

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are crucial in the synthesis of complex molecules with multiple functional groups. For a molecule like this compound, selective reactions are necessary to introduce the chloro and methoxy (B1213986) groups at the desired positions.

One advanced strategy that demonstrates high levels of chemo- and regioselectivity is the catalytic ring-opening of donor-acceptor (D-A) oxiranes. For example, the ring-opening of D-A oxiranes with N-heteroaromatics in the presence of a yttrium triflate (Y(OTf)₃) catalyst proceeds with high regioselectivity to form acyclic nucleoside analogues. rsc.org While not a direct synthesis of the target molecule, this methodology showcases how modern catalytic systems can control the outcome of reactions involving epoxide precursors, which could be conceptually extended to the synthesis of α-alkoxy esters.

Catalytic Approaches in Alpha-Halo Ester Formation

The use of catalysts can significantly improve the efficiency and selectivity of reactions leading to α-halo esters. As mentioned previously, zinc(II) salts have been shown to be highly effective catalysts for the synthesis of α-halo ethers from acetals and acid halides. organic-chemistry.orgresearchgate.net This reaction proceeds in near-quantitative yield with as little as 0.01 mol% of the catalyst. organic-chemistry.org The resulting haloalkyl ethers can be used directly in subsequent reactions without purification. organic-chemistry.org This approach minimizes exposure to these potentially hazardous compounds.

The development of new catalytic systems is an active area of research. For example, an efficient synthesis of chloromethyl 2-ethoxy-2-methylpropanoate, an analogue containing a chloromethyl ester group, has been reported. researchgate.net This multi-step synthesis involved key developments such as a mild, base-mediated ethanolysis and an improved conversion of a thiomethyl ester to a chloromethyl ester. researchgate.net Such process improvements are indicative of the advanced strategies being employed to synthesize complex α-halo esters.

Catalytic SystemReaction TypeSubstratesKey Advantages
Zinc(II) salts (e.g., ZnBr₂)α-Halo ether synthesisAcetals and acid halidesNear-quantitative yield, low catalyst loading, in-situ use of product organic-chemistry.orgresearchgate.net
Yttrium triflate (Y(OTf)₃)Ring-opening of D-A oxiranesD-A oxiranes and N-heteroaromaticsHigh chemo- and regioselectivity rsc.org
Transition Metal Catalysis for C-X Bond Formation

The direct formation of a carbon-chlorine bond at the α-position to an ester group can be effectively achieved using various transition metal catalysts. While direct catalytic chlorination of the parent ethyl 2-(methoxy)acetate is not widely documented, extensive research on analogous β-keto esters provides significant insights into the potential catalytic systems. These systems facilitate the electrophilic chlorination of enolate intermediates, a reaction pathway applicable to a range of carbonyl compounds.

A variety of metal catalysts have been shown to be effective in the enantioselective chlorination of β-keto esters, which are structurally related to the target compound. These metals, including copper (Cu), palladium (Pd), nickel (Ni), cobalt (Co), zinc (Zn), and iron (Fe), are typically complexed with chiral ligands to induce asymmetry. researchgate.netmdpi.comresearchgate.net For instance, chiral bisoxazoline-copper(II) complexes have been successfully used for the chlorination of both cyclic and acyclic β-keto esters, yielding the corresponding α-chloro products in high yields and with significant enantioselectivity. acs.org

Another notable advancement involves the use of rhodium catalysis. A Rhodium(III)-catalyzed cascade reaction has been developed for the arylation and chlorination of α-diazocarbonyl compounds, utilizing arylboronic acids and N-chlorosuccinimide (NCS) as the chlorine source. This method produces α-aryl-α-chloro carbonyl compounds in good yields, demonstrating the utility of rhodium in forming C-Cl bonds adjacent to a carbonyl group. acs.org

The table below summarizes key research findings in the transition metal-catalyzed α-chlorination of ester analogues.

Table 1: Transition Metal-Catalyzed α-Chlorination of β-Keto Esters and Analogues

Catalyst System Substrate Type Chlorine Source Key Findings Reference(s)
Chiral Bisoxazoline-Cu(II) Cyclic & Acyclic β-Keto Esters N-Chlorosuccinimide (NCS) High yields (88-99%) and enantiomeric excesses up to 77% ee. acs.org
Cu(OTf)₂ / Spirooxazoline Ligand β-Keto Esters & Malonates N-Chlorosuccinimide (NCS) Excellent enantioselectivity (up to 98% ee). acs.orgthieme-connect.com
[RhIII(Cp*)] Complex α-Diazocarbonyl Compounds N-Chlorosuccinimide (NCS) Cascade arylation and chlorination; yields up to 86%. acs.org
PyBidine-Zn(OAc)₂ Complex α-Benzyl-β-ketoesters N-Chlorosuccinimide (NCS) Moderate to good enantioselectivity (up to 82% ee). mdpi.com
Palladium Complexes β-Keto Esters 2,3,4,5,6,6-Hexachlorocyclohex-2,4-dienone Excellent enantioselectivities (up to 94% ee). researchgate.net

These examples underscore the versatility of transition metals in catalyzing the formation of C-Cl bonds, a critical step in the synthesis of haloesters. The choice of metal, ligand, and chlorine source is crucial for achieving high yield and selectivity.

Organocatalytic Methods in Haloester Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral haloesters. researchgate.net This approach utilizes small organic molecules to catalyze reactions, often with high levels of stereocontrol. mdpi.com The primary mechanism in the context of haloester synthesis involves the formation of enamine or enolate intermediates from the parent carbonyl compound, which then react with an electrophilic halogen source. organic-chemistry.org

A significant breakthrough has been the direct, enantioselective α-chlorination of aldehydes using chiral amines, such as proline derivatives. nih.govscispace.com The resulting α-chloro aldehydes are valuable intermediates that can be oxidized to form α-chloro carboxylic acids, which can then be esterified to yield the desired α-chloro esters without loss of optical purity. nih.gov

More directly, the asymmetric α-chlorination of activated aryl acetic acid esters has been achieved with high enantioselectivity using isothiourea catalysts. nih.gov This reaction proceeds under base-free conditions through the in situ formation of a chiral C1 ammonium (B1175870) enolate. nih.gov Bifunctional chiral 2-aminobenzimidazole (B67599) derivatives have also been shown to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketone derivatives. mdpi.com

Phase-transfer catalysis (PTC) represents another important organocatalytic strategy. crdeepjournal.orgbiomedres.us While not exclusively for haloester synthesis, PTC is highly effective for a multitude of reactions involving C-H acids and alkyl halides, suggesting its potential applicability. umich.edu Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been developed to achieve high enantioselectivity in various reactions. biomedres.usphasetransfer.com

The following table presents selected research on organocatalytic methods for the synthesis of α-chloro esters and their precursors.

Table 2: Organocatalytic Methods for α-Chlorination

Catalyst Substrate Type Chlorine Source Yield Enantioselectivity (ee) Reference(s)
l-Proline Amide / Diphenylpyrrolidine Aldehydes N-Chlorosuccinimide (NCS) Up to 99% Up to 95% nih.gov
Isothiourea Activated Aryl Acetic Acid Esters N-Chlorosuccinimide (NCS) N/A Up to 99:1 er nih.gov
2-Aminobenzimidazole Derivatives β-Ketoesters & 1,3-Diketones NCS or Hexachlorocyclohexadienone High Up to 50% mdpi.com

These organocatalytic methods offer a valuable complement to transition metal-based systems, often providing milder reaction conditions and avoiding issues of metal contamination in the final product.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to optimize the synthesis of chemical compounds, including this compound and its analogues, to minimize environmental impact. google.com This involves strategies such as waste prevention, the use of safer solvents, and the application of catalysis. mdpi.com

One key principle is the reduction or elimination of volatile organic solvents. A patented method for preparing ethyl 2-chloroacetoacetate, a related haloester, completely avoids the use of reaction solvents. The process also incorporates the absorption of acidic gases produced during the reaction with a caustic soda solution, thereby minimizing the generation of waste. google.com Similarly, the use of greener solvents, such as ethyl acetate, is being explored as a replacement for more hazardous options like acetonitrile (B52724) and chlorobenzene (B131634) in related polymer syntheses, which is an important step towards pharmaceutical and environmental compatibility. rsc.org

Another green approach involves using water as a solvent. The synthesis of 2-(2-chloroethoxy)acetic acid, a precursor to the target ester, has been demonstrated using water as the solvent and nitric acid as the oxidant. This method is highlighted for its operational simplicity, use of inexpensive and readily available raw materials, and minimal use of organic solvents, aligning with the requirements for green and environmentally friendly industrial production. google.com

Catalysis is a cornerstone of green chemistry. Both transition metal and organocatalysis contribute to greener syntheses by allowing reactions to proceed with high efficiency and selectivity under milder conditions, reducing energy consumption and byproduct formation. researchgate.net Organocatalysis, in particular, is often considered a "green tool" as it avoids the use of potentially toxic and expensive heavy metals. google.com

Precursor Compound Derivatization for Target Compound Synthesis

The synthesis of this compound can be achieved through the chemical modification of various precursor compounds. A common strategy involves the derivatization of molecules that already contain a significant portion of the target structure.

One well-documented pathway starts from 2-(2-chloroethoxy)ethanol (B196239). This precursor can be oxidized to form 2-(2-chloroethoxy)acetic acid. chemicalbook.com A subsequent Fischer esterification reaction with ethanol, typically catalyzed by a strong acid like sulfuric acid, would yield the final product, Ethyl 2-(chloromethoxy)acetate. youtube.com

Another approach involves the etherification of an ethyl ester that already contains the acetate backbone. For instance, the reaction of ethyl glycolate (B3277807) (ethyl hydroxyacetate) with chloromethyl methyl ether in the presence of a suitable base would form the desired ether linkage. The synthesis of chloromethyl methyl ether itself can be achieved by reacting dimethoxymethane with an acid halide, catalyzed by zinc(II) salts. researchgate.netorganic-chemistry.org

Furthermore, derivatives of 2-chloroethoxy acetic acid, such as 2-chloroethoxy acetamide (B32628) or 2-chloroethoxy acetonitrile, are used as intermediates in the synthesis of pharmaceuticals. These can be hydrolyzed to the corresponding carboxylic acid and subsequently esterified to produce the ethyl ester. googleapis.com The synthesis of related compounds, like methyl 2-(2-(2-chloroethoxy)ethoxy)acetate, has also been described via Fischer esterification, demonstrating the general applicability of this reaction for creating the ester functional group from a carboxylic acid precursor. etsu.edu

Reactivity and Mechanistic Investigations of 2 Chloromethoxy Acetic Acid Ethyl Ester

Nucleophilic Substitution Reactions at the Chloromethyl Center

The chloromethyl group in 2-(Chloromethoxy)acetic Acid Ethyl Ester is highly susceptible to nucleophilic substitution, where the chloride ion acts as an effective leaving group. This high reactivity distinguishes it from simple alkyl chlorides. The underlying reason for this enhanced reactivity is the participation of the adjacent ether oxygen atom, which can stabilize the transition state and any intermediates formed during the substitution process. A wide array of nucleophiles, including alcohols, amines, and carboxylates, can displace the chloride, making this compound a versatile building block for introducing the ethoxycarbonylmethoxymethyl group onto other molecules. libretexts.orgorgsyn.org

Nucleophilic substitution reactions typically proceed via one of two primary mechanisms: a unimolecular, dissociative pathway (SN1) or a bimolecular, concerted pathway (SN2). libretexts.org In the case of α-chloro ethers like this compound, the mechanism heavily favors an SN1-like pathway.

The key to this preference is the stability of the carbocation intermediate that forms upon the departure of the chloride leaving group. The ether oxygen atom, with its non-bonding electron pairs, can donate electron density to the adjacent electron-deficient carbon. This delocalization results in the formation of a resonance-stabilized cation known as an oxocarbenium ion. nih.govresearchgate.net This intermediate is significantly more stable than a simple primary carbocation, thereby lowering the activation energy for the dissociative (SN1) step. nih.gov

The SN2 mechanism, which requires a backside attack by the nucleophile on the carbon-chlorine bond, is sterically accessible for this primary center. However, the energetic advantage conferred by the formation of the stable oxocarbenium ion intermediate makes the dissociative SN1 pathway the dominant route for the reaction. nih.govscienceopen.com The reaction can be described as operating on a continuum between SN1 and SN2, but with strong SN1 character. nih.govscienceopen.com

Table 1: Comparison of SN1 and SN2 Pathways for this compound

FeatureSN1 Pathway (Favored)SN2 Pathway (Disfavored)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two steps (dissociation, then nucleophilic attack)One step (concerted attack and leaving group departure)
Intermediate Yes (Resonance-stabilized oxocarbenium ion)No (Pentacoordinate transition state)
Key Stabilizing Factor Resonance stabilization of the oxocarbenium ion by the adjacent ether oxygen. researchgate.netN/A
Nucleophile Requirement Can proceed with weak nucleophiles due to the high reactivity of the intermediate.Requires a strong nucleophile to initiate the concerted reaction.

Due to the SN1-like mechanism, the rate-determining step is the formation of the oxocarbenium ion, which does not involve the nucleophile. Consequently, the reaction rate is less dependent on the strength of the nucleophile compared to a typical SN2 reaction. ncerthelp.com Even weak nucleophiles, such as water and alcohols, can react efficiently with the highly electrophilic oxocarbenium ion intermediate once it is formed.

However, the nature of the nucleophile is critical in determining the final product. Stronger, more reactive nucleophiles will still readily participate in the second, fast step of the mechanism. The Williamson ether synthesis, for instance, utilizes an alkoxide to react with an alkyl halide. masterorganicchemistry.com In the context of this compound, an alkoxide would readily react to form a new ether linkage.

Table 2: Predicted Products from Reactions with Various Nucleophiles

NucleophileNucleophile StructurePredicted Product StructureProduct Class
Methanol (Alcohol)CH₃OHAcetal (B89532)
Acetate (B1210297) (Carboxylate)CH₃COO⁻Anhydride Ester
Ammonia (Amine)NH₃N,O-Acetal
Sodium AzideN₃⁻α-Azido Ether

Stereochemistry provides valuable insight into reaction mechanisms. numberanalytics.com The SN2 mechanism proceeds with a complete inversion of the stereochemical configuration at the reaction center, whereas the SN1 mechanism, which involves a planar carbocation intermediate, typically leads to racemization (a mixture of retention and inversion products). numberanalytics.comwizeprep.com

While a standard chemical reaction with a nucleophile will not result in a chiral product from this achiral starting material, the concept is important. If a reaction were catalyzed by an enzyme, the enzyme could distinguish between the two diastereotopic protons, potentially leading to a stereospecific outcome. In a non-enzymatic context, the reaction proceeds through the planar oxocarbenium ion intermediate. Attack by a nucleophile can occur from either face of this plane. If the substitution were to create a new chiral center (for example, by using a substituted analogue of the starting material), a racemic or near-racemic mixture of enantiomers would be expected, consistent with the SN1 mechanism. libretexts.orgnumberanalytics.com

Electrophilic Activation and Reactivity

The reactivity of this compound can be further enhanced through electrophilic activation, which typically involves the use of Lewis acids. These reagents can interact with the molecule to make the chloride an even better leaving group, thereby facilitating the formation of the key oxocarbenium ion intermediate.

Lewis acids are electron-pair acceptors that can catalyze a variety of organic reactions. wikipedia.org In the case of α-chloro ethers, a Lewis acid can coordinate to one of the lone pairs on either the ether oxygen or the chlorine atom. Both interactions withdraw electron density and weaken the carbon-chlorine bond. This coordination facilitates the heterolytic cleavage of the C-Cl bond, accelerating the formation of the oxocarbenium ion. wikipedia.org

Common Lewis acids like zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and boron trifluoride (BF₃) are effective catalysts for reactions involving α-chloro ethers. researchgate.netorganic-chemistry.org For example, the synthesis of chloromethyl methyl ether (a related α-chloro ether) from dimethoxymethane (B151124) and an acid chloride is efficiently catalyzed by zinc salts. organic-chemistry.org This catalyzed activation allows substitution reactions to proceed under milder conditions or with a broader range of nucleophiles.

Table 3: Role of Lewis Acids in Activation

Lewis AcidPoint of InteractionEffect
Zinc Chloride (ZnCl₂)Chlorine or Oxygen lone pairWeakens the C-Cl bond, facilitates its cleavage.
Boron Trifluoride (BF₃)Oxygen lone pairIncreases the leaving group ability of the chloride ion.
Tin(IV) Chloride (SnCl₄)Chlorine or Oxygen lone pairPromotes formation of the oxocarbenium ion intermediate.

While the chemistry of this compound is dominated by ionic pathways involving the oxocarbenium ion, the potential for radical reactions exists, as is true for many organic molecules. Ethers, in general, can undergo radical-chain reactions, particularly in the presence of air and light. libretexts.org This process, known as autoxidation, can lead to the formation of explosive peroxides at the α-carbon position. libretexts.orgorganicmystery.com

Furthermore, radical halogenation of ethers can occur, where a hydrogen atom on a carbon adjacent to the ether oxygen is replaced by a halogen. organicmystery.com However, for α-chloro ethers, synthetic transformations proceeding through radical intermediates are not common. The low energy barrier for forming the stable oxocarbenium ion means that ionic pathways are overwhelmingly favored over higher-energy radical pathways, such as homolytic cleavage of the C-Cl bond. While specialized radical reactions can be initiated (e.g., using photoredox catalysis or radical initiators), these are not the typical modes of reactivity for this class of compounds in standard organic synthesis. nih.goviu.edu

Ester Functional Group Reactivity

The reactivity of this compound is largely dictated by its two primary functional groups: the ester and the chloromethoxy moiety. The ester group, in particular, is susceptible to nucleophilic acyl substitution reactions.

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This process is typically catalyzed by either an acid or a base. For this compound, transesterification would involve the substitution of the ethyl group (-OCH2CH3) with a different alkoxy group from another alcohol (R-OH).

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An external alcohol molecule can then act as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate. Subsequent proton transfers and the elimination of ethanol (B145695) result in the formation of a new ester. The process is reversible and is often driven to completion by using the incoming alcohol as the solvent. scielo.br

Base-Catalyzed Transesterification: In the presence of a base, the incoming alcohol is deprotonated to form a more potent nucleophile, the alkoxide ion. This alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com The intermediate then collapses, eliminating the ethoxide leaving group and yielding the new ester. This process is also an equilibrium, and the position of the equilibrium is influenced by the relative stability of the starting materials and products. ntnu.no

Table 1: General Mechanisms for Transesterification of this compound
Catalyst TypeKey StepsDescription
Acid (H⁺)1. ProtonationThe carbonyl oxygen is protonated by the acid catalyst, increasing the carbonyl carbon's electrophilicity.
2. Nucleophilic AttackA molecule of a different alcohol (R-OH) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
3. EliminationAfter proton transfers, ethanol is eliminated, and the catalyst is regenerated, forming the new ester.
Base (RO⁻)1. Nucleophile FormationThe base (e.g., an alkoxide) deprotonates the incoming alcohol (R'-OH) to form a stronger nucleophile (R'-O⁻).
2. Nucleophilic Acyl SubstitutionThe newly formed alkoxide attacks the ester carbonyl carbon, leading to a tetrahedral intermediate.
3. EliminationThe intermediate collapses, eliminating the original ethoxide group (⁻OCH₂CH₃) to yield the transesterified product.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org Similar to transesterification, this reaction can be catalyzed by acids or bases.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism): The mechanism for acid-catalyzed hydrolysis is the reverse of acid-catalyzed esterification. chemguide.co.uk It begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.org This activation facilitates the nucleophilic attack by a water molecule on the carbonyl carbon. A series of proton transfers follows, leading to a tetrahedral intermediate. This intermediate then breaks down, expelling a molecule of ethanol and regenerating the acid catalyst, to yield 2-(chloromethoxy)acetic acid. libretexts.orgchemguide.co.uk

Base-Promoted Hydrolysis (BAC2 Mechanism): Under basic conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, and the ethoxide ion is eliminated as the leaving group. A final, rapid acid-base reaction occurs where the ethoxide deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt and ethanol. This final step is effectively irreversible and drives the reaction to completion. Because the hydroxide ion is consumed in the reaction, it is technically a promoter rather than a catalyst.

Rearrangement Reactions

The structure of this compound contains a chloromethyl ether group, which can be susceptible to rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. While specific studies on this compound are not prevalent, plausible rearrangement pathways can be postulated based on the reactivity of similar chloromethyl ethers.

One potential pathway is a researchgate.netnih.gov-Wittig rearrangement if the compound is treated with a strong base like an organolithium reagent. researchgate.net This type of rearrangement involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a 1,2-shift of the alkyl group from the oxygen to the carbanionic carbon.

Another possibility involves the heterolytic cleavage of the C-Cl bond, which would be facilitated by a Lewis acid or polar, protic solvents. This would generate an oxonium ion intermediate. This reactive intermediate could then undergo rearrangements or react with available nucleophiles. The stability of such an intermediate would be a critical factor in determining the feasibility of this pathway.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including those of this compound. These methods allow for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net For this compound, DFT calculations can be employed to model the reaction pathways for hydrolysis and transesterification.

Researchers can use DFT to:

Optimize Geometries: Calculate the lowest-energy structures of reactants, products, intermediates, and transition states. nih.gov

Determine Reaction Energetics: Calculate the energy barriers (activation energies) for different reaction steps, helping to identify the rate-determining step of a mechanism. nih.gov

Analyze Electronic Properties: Investigate the charge distribution and molecular orbitals to understand the nucleophilicity and electrophilicity of different atoms within the molecule.

Simulate Spectroscopic Data: Predict vibrational frequencies (IR spectra) and NMR chemical shifts to aid in the characterization of reaction species.

For instance, a DFT study could compare the energy profiles for the AAC2 and BAC2 hydrolysis mechanisms, providing insight into their relative efficiencies. It could also be used to explore the stability of potential carbocation intermediates in rearrangement reactions. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. escholarship.org Unlike the static picture provided by DFT, MD simulations introduce the effects of temperature, pressure, and solvent dynamics. nih.govacs.org

In the context of this compound reactivity, MD simulations could be used to:

Model Solvation Effects: Explicitly simulate the interactions between the ester and surrounding solvent molecules (e.g., water or an alcohol). This is crucial for accurately modeling reaction mechanisms in solution, as solvent molecules can play a direct role in stabilizing intermediates and transition states. researchgate.netacs.org

Explore Conformational Landscapes: Investigate the different shapes (conformations) the molecule can adopt and how these conformations might influence its reactivity.

Simulate Reaction Dynamics: In more advanced simulations (ab initio MD), the actual bond-breaking and bond-forming events can be simulated to provide a dynamic picture of the reaction trajectory. nih.gov

For example, MD simulations of the hydrolysis of this compound in water could reveal the specific arrangement of water molecules involved in the nucleophilic attack and the proton transfer steps. acs.orgresearchgate.net

Table 2: Application of Computational Methods to Study Reactivity
Computational MethodPrimary ApplicationInformation Gained for this compound
Density Functional Theory (DFT)Electronic structure calculation of static systems.- Energy profiles and barriers for hydrolysis/transesterification.
  • Optimized geometries of transition states.
  • Electronic properties (e.g., atomic charges, orbital energies).
  • Molecular Dynamics (MD)Simulation of atomic and molecular motion over time.- Role of solvent molecules in stabilizing reaction intermediates.
  • Conformational preferences of the ester.
  • Dynamic behavior of the system leading up to a reaction.
  • Applications of 2 Chloromethoxy Acetic Acid Ethyl Ester in Complex Molecule Synthesis

    As a Versatile Building Block in Organic Synthesis

    Detailed research findings on the use of 2-(Chloromethoxy)acetic Acid Ethyl Ester as a versatile building block are not extensively documented in publicly available literature.

    There are no specific examples in the reviewed literature of this compound being used to introduce methoxyacetate (B1198184) motifs onto other molecules.

    While α-chloro ethers are known to react with alcohols and carboxylates to form ethers and esters, respectively, specific studies detailing such reactions for this compound are not available.

    Role in Heterocyclic Compound Synthesis

    No specific research was found that details the role of this compound in the synthesis of heterocyclic compounds.

    The use of this compound as a precursor for the synthesis of oxygen-containing heterocycles has not been described in the available scientific literature.

    There are no documented instances of this compound being incorporated into nitrogen-containing scaffolds in the reviewed literature.

    C-C Bond Forming Reactions

    Information regarding the participation of this compound in C-C bond forming reactions, such as reactions with enolates or organometallic reagents, is not present in the available scientific literature.

    Alkylation Reactions (e.g., with Enolates, Carbon Nucleophiles)

    This compound is an effective electrophile in bimolecular nucleophilic substitution (SN2) reactions. The carbon atom of the chloromethyl group is rendered electron-deficient by the adjacent chlorine and oxygen atoms, making it susceptible to attack by a variety of nucleophiles. libretexts.orgnih.govyoutube.com This reactivity is particularly useful for the alkylation of soft carbon nucleophiles, such as enolates derived from ketones, esters, and other carbonyl-containing compounds. researchgate.net

    The general mechanism involves the generation of a nucleophilic enolate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to ensure complete deprotonation. The resulting enolate then attacks the electrophilic carbon of this compound in a concerted, single-step process. libretexts.org This backside attack displaces the chloride leaving group, forming a new carbon-carbon bond and installing the ethoxycarbonylmethoxymethyl group at the α-position of the original carbonyl compound.

    This method provides a direct route to 1,4-dicarbonyl compounds and related structures, which are pivotal intermediates in the synthesis of various heterocyclic systems and natural products. The reaction is governed by the typical constraints of SN2 reactions, favoring sterically unhindered substrates for optimal efficiency. libretexts.org

    Nucleophile PrecursorBaseResulting Product Structure
    Diethyl MalonateNaOEtDiethyl 2-(ethoxycarbonylmethoxymethyl)malonate
    Ethyl Acetoacetate (B1235776)NaOEtEthyl 2-(ethoxycarbonylmethoxymethyl)acetoacetate
    CyclohexanoneLDA2-(Ethoxycarbonylmethoxymethyl)cyclohexanone
    PhenylacetonitrileNaH2-Phenyl-3-(methoxycarbonyl)propanenitrile

    Cross-Coupling Reactions (e.g., Ni-catalyzed)

    The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds. Nickel catalysis, in particular, has emerged as a powerful tool for coupling C(sp³)-hybridized electrophiles. princeton.edu this compound, as an α-chloro ester, is a suitable substrate for such transformations.

    Recent advancements have detailed the nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. nih.gov These reactions proceed under mild conditions and tolerate a wide array of functional groups. The catalytic cycle typically involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition into the C-Cl bond of the ester. Subsequent steps involving the aryl partner and a reductant lead to the formation of the C(sp³)–C(sp²) bond and regeneration of the active catalyst.

    This methodology allows for the direct synthesis of α-aryl-α-oxy-acetic acid esters, which are valuable structural motifs in medicinal chemistry. The use of chiral ligands, such as BiOX, can induce high levels of enantioselectivity, providing access to enantioenriched building blocks for pharmaceuticals and other biologically active molecules. nih.gov

    Aryl Halide PartnerCatalyst SystemReductantYieldEnantiomeric Excess (ee)Reference
    4-IodoanisoleNiBr₂·diglyme / (R)-BiOXZn85%94% nih.gov
    3-IodopyridineNiBr₂·diglyme / (R)-BiOXZn70%91% nih.gov
    Ethyl 4-iodobenzoateNiBr₂·diglyme / (R)-BiOXZn91%92% nih.gov
    1-IodonaphthaleneNiBr₂·diglyme / (R)-BiOXZn82%95% nih.gov

    Table data represents typical results for Ni-catalyzed cross-coupling of α-chloroesters with aryl iodides, for which this compound is a suitable substrate class.

    Synthesis of Specialized Chemical Reagents and Linkers

    The dual functionality of this compound makes it an ideal starting material for the synthesis of specialized reagents and bifunctional linkers. semanticscholar.org Linkers are crucial components in various fields, including in the design of antibody-drug conjugates (ADCs), where they connect a potent cytotoxic payload to a monoclonal antibody. researchgate.net

    The synthesis of a linker using this reagent would typically involve two key steps. First, the chloromethyl ether group can be used to attach the building block to a substrate (e.g., a drug molecule containing a hydroxyl or phenol (B47542) group) via a nucleophilic substitution reaction, forming a stable ether bond. Second, the ethyl ester handle can be readily modified. Saponification (hydrolysis under basic conditions) converts the ester into a carboxylic acid. This carboxylic acid can then be activated and coupled to an amine-containing moiety, such as a monoclonal antibody or another component of the linker, through standard amide bond formation chemistry. The resulting —O—CH₂—O—CH₂—CO— unit provides a flexible, hydrophilic spacer within the final linker structure.

    Contributions to Retrosynthetic Design

    Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. semanticscholar.orgamazonaws.com In this framework, this compound is recognized as a valuable synthon—a conceptual fragment representing a potential synthetic operation.

    Specifically, it serves as the practical reagent corresponding to the electrophilic synthon for the ethoxycarbonylmethoxymethyl group (⁺CH₂OCH₂COOEt). When a complex target molecule contains an ether linkage of the type R—O—CH₂OCH₂COOEt, a logical and efficient retrosynthetic disconnection is the cleavage of the C—O bond adjacent to the functionalized methylene (B1212753) group. amazonaws.com This disconnection reveals a simpler precursor, typically an alcohol or phenol (R—OH), and the required electrophilic building block. This compound is the ideal real-world reagent to accomplish this transformation in the forward synthetic direction, reacting the alcohol (as its alkoxide) with the ester to form the desired ether bond. This strategy simplifies the target molecule by breaking it down into manageable, readily available precursors.

    Derivatives and Analogues of 2 Chloromethoxy Acetic Acid Ethyl Ester: Synthetic Utility and Comparative Reactivity

    Synthesis of Related Chloromethyl Ethers with Ester Functionality

    The synthesis of chloromethyl ethers bearing ester functionalities can be achieved through several strategic approaches, often tailored to the specific structural requirements of the target molecule. While a direct, detailed synthesis of 2-(Chloromethoxy)acetic Acid Ethyl Ester is not extensively documented in publicly available literature, its preparation can be inferred from established methods for analogous α-chloro ethers and esters.

    A plausible synthetic route could involve the reaction of ethyl glyoxylate (B1226380) with a chlorinating agent in the presence of an alcohol. For instance, a related compound, ethyl α-chloro-α-ethoxy-acetate, is synthesized by reacting ethyl glyoxylate with hydrogen chloride in a mixture of 1,2-dimethoxyethane (B42094) and ethanol (B145695). prepchem.com This suggests that this compound could potentially be synthesized from a suitable precursor like ethyl glyoxylate through a carefully controlled chlorination and etherification process.

    Another general and efficient method for the synthesis of chloromethyl ethers involves the reaction of acetals with acid halides, often catalyzed by Lewis acids such as zinc(II) salts. researchgate.netresearchgate.net This approach offers a rapid and high-yielding route to various chloro alkyl ethers. For example, dimethoxymethane (B151124) reacts with acetyl chloride in the presence of a catalytic amount of a zinc(II) salt to produce chloromethyl methyl ether in near-quantitative yield. researchgate.netresearchgate.net Adapting this methodology, a precursor containing an appropriate acetal (B89532) and an ester functionality could be converted to the desired chloromethoxy derivative.

    Furthermore, the synthesis of more complex chloromethyl ethers with ester groups has been demonstrated in the context of biomass conversion. For example, 5-(chloromethyl)furfural (CMF), a versatile platform chemical derived from carbohydrates, can be selectively oxidized at the aldehyde group to form a carbonyl chloride. This intermediate then reacts with an alcohol to yield a monoester containing a chloromethyl group. nih.gov This highlights a strategy where the ester and chloromethyl ether functionalities are introduced in a stepwise manner, allowing for greater control and diversification of the final product.

    The synthesis of related chloroethoxy acetates has also been explored. For instance, 2-(2-chloroethoxy)acetic acid can be prepared by the oxidation of 2-(2-chloroethoxy)ethanol (B196239) using nitric acid. quickcompany.ingoogle.com The resulting carboxylic acid can then be esterified to yield the corresponding ethyl ester. This multi-step approach provides another viable pathway to structures analogous to the title compound.

    Table 1: Synthetic Approaches to Related Chloromethyl Ethers with Ester Functionality

    Precursor(s)Reagents and ConditionsProduct TypeReference(s)
    Ethyl glyoxylate, EthanolHydrogen chloride, 1,2-dimethoxyethaneEthyl α-chloro-α-ethoxy-acetate prepchem.com
    Dimethoxymethane, Acetyl chlorideZinc(II) salt (catalytic)Chloromethyl methyl ether researchgate.netresearchgate.net
    5-(Chloromethyl)furfural (CMF)1. Selective oxidation (e.g., with tert-butyl hypochlorite) 2. Alcohol5-(Chloromethyl)furan-2-carboxylate nih.gov
    2-(2-Chloroethoxy)ethanolNitric acid, then esterificationEthyl 2-(2-chloroethoxy)acetate quickcompany.ingoogle.com

    Impact of Structural Modifications on Reactivity Profiles

    The reactivity of chloromethyl ethers is significantly influenced by the presence and nature of neighboring functional groups, such as esters. Structural modifications in the vicinity of the chloromethoxy group can alter the electronic environment and steric hindrance, thereby modulating the compound's reactivity profile in nucleophilic substitution reactions.

    A key aspect influencing reactivity is the electronic effect of the ester group. Research on 5-(chloromethyl)furfural (CMF) and its derivatives has shown that the oxidation of the aldehyde group to an ester significantly decreases the reactivity of the chloromethyl group. nih.gov In CMF, the chloromethyl group is readily substituted by alcohols even at room temperature. However, after conversion to ethyl 5-(chloromethyl)furan-2-carboxylate, the chloromethyl group becomes unreactive towards alcohols at temperatures below 80 °C. nih.gov This deactivation is attributed to the electron-withdrawing nature of the ester group, which reduces the electron density on the furan (B31954) ring and subsequently on the benzylic-like carbon of the chloromethyl group, making it less susceptible to nucleophilic attack.

    The reactivity of a very close analogue, 2-(chloromethoxy)ethyl acetate (B1210297), has been studied, revealing interesting mechanistic pathways. This compound reacts with alcohols in the presence of silver carbonate to yield 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. The formation of the latter products is proposed to occur through a mechanism involving neighboring group participation of the chloromethyl ether oxygen atom. This indicates that the ether oxygen can play a direct role in the reaction mechanism, influencing the types of products formed.

    The nature of the alkyl or aryl substituent on the ester group can also impact reactivity, primarily through steric effects. Bulky substituents near the reaction center can hinder the approach of nucleophiles, slowing down the rate of substitution. Conversely, the electronic properties of these substituents can have a more subtle effect on the reactivity of the chloromethyl group.

    Table 2: Impact of Structural Modifications on Reactivity

    Structural ModificationEffect on Reactivity of Chloromethyl GroupRationaleReference(s)
    Oxidation of aldehyde to ester (e.g., in CMF)Decreased reactivityThe ester group is electron-withdrawing, reducing the electrophilicity of the chloromethyl carbon. nih.gov
    Presence of ether oxygenCan lead to neighboring group participation, influencing product distribution.The ether oxygen can act as an internal nucleophile.
    Increased steric bulk near the reactive centerDecreased reactivitySteric hindrance impedes the approach of the nucleophile.

    Stereoselective Synthesis of Chiral Analogues

    The development of methods for the stereoselective synthesis of chiral α-chloro ethers and esters is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals and other bioactive molecules. While specific examples for the stereoselective synthesis of this compound analogues are not abundant, general strategies in asymmetric synthesis can be applied.

    One powerful approach is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral α-alkoxy esters, a chiral alcohol could be used as the starting material. This chiral alcohol would be converted to a chloromethyl ether, and then the esterification would be carried out. Alternatively, a chiral carboxylic acid could be used, which is first converted to its corresponding ester, followed by a diastereoselective α-chlorination and etherification. After the desired stereocenter is established, the chiral auxiliary is removed to yield the enantiomerically enriched product. Popular chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and camphor.

    Another important strategy is catalytic asymmetric synthesis , which employs a chiral catalyst to control the stereoselectivity of the reaction. nih.gov For the synthesis of chiral α-chloro esters, a notable method involves the reaction of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS) in the presence of a chiral squaramide catalyst. nih.gov This reaction proceeds through non-covalent interactions between the catalyst and the substrates, leading to the formation of tertiary α-chloro esters with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral analogues of this compound by using a silyl ketene acetal derived from an appropriate precursor.

    Enzymatic or biocatalytic methods also offer a green and highly selective approach to chiral synthesis. Lipases and esterases are known to catalyze the enantioselective hydrolysis or esterification of racemic esters, leading to the kinetic resolution of the enantiomers. This approach could be applied to a racemic mixture of a 2-(alkoxy)acetic acid ester to obtain one enantiomer in high purity.

    Table 3: Strategies for Stereoselective Synthesis of Chiral Analogues

    StrategyDescriptionKey FeaturesPotential ApplicationReference(s)
    Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction.High diastereoselectivity, auxiliary can often be recovered.Diastereoselective alkylation or chlorination of a precursor. wikipedia.org
    Catalytic Asymmetric SynthesisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.High efficiency and enantioselectivity, atom economical.Enantioselective α-chlorination of a silyl ketene acetal. nih.gov
    Enzymatic ResolutionAn enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture.High enantioselectivity, mild reaction conditions.Kinetic resolution of a racemic 2-(alkoxy)acetic acid ester.

    Applications of Functionalized Analogues in Advanced Synthesis

    Functionalized chloromethyl ethers with ester functionalities are valuable building blocks in advanced organic synthesis due to their dual reactivity. The chloromethyl group serves as a versatile electrophile for the introduction of the rest of the molecule, while the ester group can be further transformed or can influence the properties of the final product.

    A significant application of related chloroethoxy derivatives is in the synthesis of complex heterocyclic structures. For example, N-[2-(2-chloroethoxy)ethyl]acetamide is a key building block for the preparation of polyaza-crown compounds. orgsyn.org The chloroethoxy group in this molecule allows for the construction of the macrocyclic framework through nucleophilic substitution reactions. This demonstrates the utility of such functionalized chloroalkyl ethers in creating molecules with specific host-guest binding properties.

    Analogues of this compound can also serve as precursors to important pharmaceutical and agrochemical intermediates. For instance, ethyl 2-chloroacetoacetate, a related α-chloro ester, is a crucial intermediate in the synthesis of various drugs and crop protection agents. nbinno.comgoogle.com The reactivity of the α-chloro position allows for the introduction of various substituents, leading to a diverse range of final products. Similarly, 2-(2-chloroethoxy)acetic acid is an important intermediate for the synthesis of the antihistamine cetirizine. google.com

    Furthermore, the methoxymethyl (MOM) ether, a close relative of the chloromethoxy group, is widely used as a protecting group for alcohols in multi-step organic synthesis. chemicalbook.com Chloromethyl methyl ether (MOM-Cl) is the reagent of choice for introducing the MOM group. chemicalbook.com Functionalized analogues of MOM-Cl, such as this compound, could potentially be used to introduce novel protecting groups with tailored properties, such as different cleavage conditions or added functionality.

    The presence of the ester group in these molecules also opens up possibilities for their use in polymer chemistry. The ester can be incorporated into polyester (B1180765) chains, while the chloromethyl group can be used for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

    Table 4: Applications of Functionalized Analogues in Advanced Synthesis

    Analogue/DerivativeApplicationSynthetic UtilityReference(s)
    N-[2-(2-Chloroethoxy)ethyl]acetamideSynthesis of polyaza-crown ethersThe chloroethoxy group acts as a reactive handle for macrocyclization. orgsyn.org
    Ethyl 2-chloroacetoacetateIntermediate for pharmaceuticals and agrochemicalsThe α-chloro position is a site for further functionalization. nbinno.comgoogle.com
    2-(2-Chloroethoxy)acetic acidIntermediate for the synthesis of cetirizineProvides the core structure for the final drug molecule. google.com
    Chloromethyl methyl ether (MOM-Cl)Introduction of the MOM protecting group for alcoholsProtects hydroxyl groups during multi-step synthesis. chemicalbook.com

    Advanced Characterization Techniques for Mechanistic Elucidation and Structural Analysis Beyond Basic Identification

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions and identifying intermediate species. osf.io Its ability to provide quantitative data without the need for calibration makes it ideal for in-situ analysis of complex reaction mixtures. osf.io Techniques like stopped-flow benchtop NMR and the use of stationary flow reactors allow for convenient and real-time acquisition of reaction data. osf.iorsc.org

    For the synthesis of 2-(Chloromethoxy)acetic Acid Ethyl Ester, for instance, in a reaction between ethyl glycolate (B3277807) and a chloromethylating agent, ¹H NMR spectroscopy can be used to track the progress by monitoring the disappearance of reactant signals and the appearance of product signals. The chemical shifts of the protons are sensitive to their local electronic environment, allowing for clear differentiation between reactants, intermediates, and products.

    Reaction Monitoring: The progress of the esterification or etherification reaction leading to the final product can be followed by observing key changes in the ¹H NMR spectrum. For example, the methylene (B1212753) protons adjacent to the hydroxyl group in a precursor like ethyl glycolate would experience a significant downfield shift upon conversion to the chloromethoxy ether due to the deshielding effect of the newly formed C-O-C-Cl moiety.

    Intermediate Detection: In complex reactions, time-resolved NMR experiments, including 2D techniques like H-H COSY and HMBC, can be applied to identify and characterize transient intermediates that may not be isolable. osf.io This provides invaluable mechanistic information about the reaction pathway.

    Below is a table illustrating hypothetical ¹H NMR chemical shift data that would be observed when monitoring a synthesis of this compound.

    Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring

    Proton Assignment Reactant (Ethyl Glycolate) δ (ppm) Product (Ethyl 2-(chloromethoxy)acetate) δ (ppm) Rationale for Shift
    -O-CH₂ -C=O 4.15 4.25 Slight downfield shift due to the influence of the adjacent chloromethoxy group.
    HO-CH₂ -C=O 4.15 N/A Signal disappears upon reaction of the hydroxyl group.
    Cl-CH₂ -O- N/A 5.50 Appearance of a new singlet in a highly deshielded region, characteristic of a chloromethyl ether.
    -O-CH₂-CH₃ 1.25 1.30 Minor shift in the ethyl ester group.

    Mass Spectrometry in Reaction Pathway Analysis

    Mass spectrometry (MS) is an essential technique for elucidating reaction pathways by identifying the molecular weights of reactants, products, and byproducts. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. researchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions.

    For this compound, electron ionization (EI) mass spectrometry would likely lead to significant fragmentation, providing structural information. The molecular ion peak [M]⁺ may or may not be observed, but the fragmentation pattern is a unique fingerprint of the molecule. dtic.mil Electrospray ionization (ESI), a softer ionization technique, is more likely to yield the protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺, confirming the molecular weight of the product. researchgate.net

    Tandem mass spectrometry (MS/MS) can be used to further probe the structure of ions. By selecting a specific parent ion and inducing fragmentation, a daughter ion spectrum is generated, which helps in elucidating the connectivity of the molecule. This is particularly useful for distinguishing between isomers and identifying unknown products in a reaction mixture.

    Table 2: Predicted Mass Spectrometry Fragments for this compound

    Ion Formula m/z (for ³⁵Cl) Proposed Structure/Fragment Name
    [C₅H₉ClO₃]⁺ 152.02 Molecular Ion [M]⁺
    [C₄H₆ClO₂]⁺ 121.00 Loss of OCH₃
    [C₅H₉O₃]⁺ 117.05 Loss of Cl
    [C₃H₅O₃]⁺ 89.02 Loss of CH₂Cl and CH₃

    Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

    Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule and track their transformations during a chemical reaction. researchgate.net These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

    In the context of reactions involving this compound, IR spectroscopy is particularly useful for monitoring the ester functional group. Esters exhibit two very strong, characteristic C-O stretching bands and a strong C=O stretching band. spectroscopyonline.comlibretexts.org

    During a synthesis reaction, such as the esterification of 2-(chloromethoxy)acetic acid, IR spectroscopy can monitor the disappearance of the very broad O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and the simultaneous appearance of the strong ester C=O stretch (around 1735-1750 cm⁻¹). libretexts.orgchem-soc.si This provides a straightforward method for determining reaction completion.

    Table 3: Key IR Absorption Bands for Functional Group Transformation

    Functional Group Bond Reactant (e.g., Carboxylic Acid) Frequency (cm⁻¹) Product (Ester) Frequency (cm⁻¹)
    Hydroxyl O-H stretch 3300-2500 (very broad) N/A
    Carbonyl C=O stretch ~1710 1750-1735 (strong)
    Ether C-O stretch N/A ~1150 (part of C-O-C)
    Ester C-O C-O stretch ~1300 1300-1000 (two strong bands)

    X-ray Crystallography of Derivatives and Co-crystals

    X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While this compound is a liquid at room temperature, this technique could be applied to a suitable solid derivative or a co-crystal.

    By reacting the ester with a compound that induces crystallization, it might be possible to obtain a solid derivative suitable for single-crystal X-ray diffraction. The resulting crystal structure would provide unambiguous confirmation of the molecule's connectivity and stereochemistry. This level of detail is crucial for understanding structure-activity relationships and for validating the structures of complex reaction products.

    Although no public crystallographic data for derivatives of this compound are currently available, this technique remains the gold standard for absolute structural proof should a suitable crystalline sample be prepared.

    Spectroscopic Techniques for Kinetic Studies

    Understanding the rate at which a reaction proceeds is fundamental to optimizing reaction conditions. Spectroscopic techniques that allow for the continuous monitoring of reactant or product concentration are invaluable for kinetic studies. researchgate.net UV-Visible, IR, and NMR spectroscopy can all be employed for this purpose, depending on the specific spectroscopic properties of the species involved. oarjpublication.com

    For a reaction involving this compound, one could monitor the change in absorbance of a specific IR band (e.g., the C=O stretch of the ester) or the change in the integral of a specific NMR signal over time. oxinst.com By collecting data at different temperatures, key kinetic parameters such as the rate constant (k) and the activation energy (Ea) can be determined using the Arrhenius equation. oarjpublication.comuobaghdad.edu.iq

    For example, the hydrolysis of the ester could be monitored by taking aliquots at regular intervals and measuring the concentration of the resulting carboxylic acid. researchgate.net A plot of concentration versus time would allow for the determination of the reaction order and the rate constant.

    Table 4: Hypothetical Data for a Kinetic Study of Ester Hydrolysis

    Time (minutes) [Ester] (mol/L) ln[Ester] (for first-order plot)
    0 0.100 -2.303
    10 0.082 -2.501
    20 0.067 -2.703
    30 0.055 -2.900
    40 0.045 -3.101
    50 0.037 -3.297

    Plotting ln[Ester] versus time would yield a straight line for a first-order reaction, with the slope being equal to the negative of the rate constant (-k).

    Emerging Research Frontiers and Future Directions

    Development of Sustainable Synthetic Routes

    The pursuit of green and sustainable chemistry is driving the development of new synthetic methods that minimize waste, reduce energy consumption, and utilize safer reagents. For a reactive compound like 2-(Chloromethoxy)acetic Acid Ethyl Ester, this is particularly crucial.

    Current research in related fields suggests several promising avenues for its sustainable synthesis. One approach involves the use of catalysis to improve efficiency and reduce byproducts. For instance, the synthesis of similar α-halo ethers has been achieved with high efficiency using catalytic amounts of Lewis acids like zinc(II) salts. organic-chemistry.orgnih.govorgsyn.org These methods can replace traditional routes that may require stoichiometric and more hazardous reagents. A key advantage is the ability to generate the reactive haloalkyl ether in situ and use it directly in the next step, which minimizes handling and exposure to these potentially carcinogenic compounds. organic-chemistry.orgnih.govorgsyn.org

    Another sustainable strategy is the development of alkoxycarbonylation reactions that operate under milder conditions, such as ambient pressure, using heterogeneous catalysts. cardiff.ac.uk While not directly applied to the target molecule, these principles of using efficient catalytic systems to construct ester functionalities with high atom economy are highly relevant.

    Future research will likely focus on combining these approaches: for example, developing a one-pot or telescoped reaction where a sustainably generated α-chloroether is immediately reacted with a suitable precursor to form the final ester product, thus reducing purification steps and solvent waste.

    Flow Chemistry and Continuous Processing for Scale-Up

    Flow chemistry, or continuous processing, offers significant advantages for the synthesis and scale-up of reactive molecules like this compound. The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature and mixing, which is critical for managing exothermic reactions and handling unstable intermediates. rsc.orgnih.govnih.gov

    The synthesis of α-functionalized esters and compounds involving reactive organometallic intermediates has been successfully demonstrated in continuous flow systems. researchgate.net These processes often achieve higher yields and selectivities compared to batch reactions and can be operated more safely on a larger scale. researchgate.netnih.gov For a molecule like this compound, which is inherently reactive, flow chemistry provides a platform to precisely control reaction times, from milliseconds to minutes, thereby minimizing the decomposition of the product or intermediates. rsc.org

    The ability to "telescope" multiple reaction steps in a continuous sequence without isolating intermediates is a particularly powerful feature of flow chemistry. rsc.orgnih.gov This approach is well-suited for the multi-step synthesis of complex molecules where the target compound is a key building block. Future work will likely involve the development of a fully continuous process for the synthesis and immediate downstream utilization of this compound in the production of fine chemicals and pharmaceutical intermediates.

    Chemo- and Biocatalytic Transformations

    The integration of catalysis, both chemical and biological, offers powerful tools for the selective transformation of functional molecules. For this compound, both the ester and the α-chloroether moieties are amenable to a variety of catalytic transformations.

    Chemo-catalysis: The development of new catalysts for reactions such as cross-coupling and asymmetric synthesis is a major focus of modern chemistry. The chloromethoxy group in the target molecule could potentially be activated by Lewis acids to facilitate nucleophilic substitution reactions. Furthermore, transition metal catalysts could enable novel cross-coupling reactions at the carbon-chlorine bond. Research into the catalytic bromochlorination of unsaturated systems demonstrates the potential for precise, catalyst-controlled installation of multiple functional groups, a principle that could be extended to reactions involving α-chloroethers. nih.gov

    Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. While direct biocatalytic studies on this compound are not yet reported, research on related molecules provides intriguing possibilities. For example, ketoreductases have been used for the asymmetric reduction of α-chloroketones to produce enantiomerically pure chlorohydrins, which are valuable chiral building blocks. acs.orgmdpi.com This suggests that the corresponding ketone precursor to our target molecule could be a substrate for such enzymes. Similarly, lipases and esterases could be employed for the selective hydrolysis or transesterification of the ester group, potentially in a chemo-enzymatic sequence to create more complex molecules. The development of multi-enzyme cascades, where several transformations occur in a single pot, is a particularly exciting frontier. acs.org

    Exploration of Novel Reaction Pathways

    The unique combination of a reactive chloromethyl ether and an ester functional group in this compound opens the door to a wide range of novel reaction pathways.

    The reactivity of the analogous compound, 2-(chloromethoxy)ethyl acetate (B1210297), has been shown to involve neighboring group participation of the ether oxygen, leading to the formation of acetal (B89532) products in the presence of alcohols. oregonstate.edu This suggests that this compound could undergo similar intramolecularly-assisted reactions.

    Furthermore, research on other reactive chloromethyl species, such as chloromethyl chlorosulfate, has revealed a surprising diversity of reaction pathways, including competitive chlorination and chloromethylation of active methylene (B1212753) compounds. researchgate.net This highlights the potential for the chloromethoxy group in the target molecule to act not just as a simple alkylating agent, but to participate in more complex transformations. For example, its reaction with 2-(alkylamino) alcohols has been shown to lead to the unexpected formation of oxazolidine (B1195125) rings. rsc.org

    Future research will likely focus on exploring the reactivity of this compound with a broader range of nucleophiles and under various catalytic conditions to uncover new and synthetically useful transformations. The development of photoredox-catalyzed reactions, for instance, could enable novel couplings and functionalizations. nih.govresearchgate.net

    Integration with Automated Synthesis Platforms

    The increasing sophistication of automated synthesis platforms is revolutionizing chemical research by enabling high-throughput experimentation and rapid optimization of reaction conditions. nih.gov These platforms are particularly well-suited for working with reactive building blocks like this compound.

    Automated synthesizers can perform a wide range of reactions, including amide bond formation, cross-coupling reactions, and the installation of protecting groups, using pre-packaged reagent cartridges. The modular nature of these systems allows for the rapid assembly of complex molecules from simpler, reactive starting materials. foresight.orgnih.gov The integration of this compound into such a platform would allow for the rapid generation of libraries of new compounds for screening in drug discovery and materials science.

    The data-rich environment of automated synthesis also facilitates the application of machine learning and artificial intelligence to predict reaction outcomes and propose new synthetic routes. nih.gov By systematically exploring the reactivity of this compound in an automated fashion, it will be possible to rapidly map its chemical space and identify novel applications.

    Q & A

    Q. What are the optimal laboratory conditions for synthesizing 2-(Chloromethoxy)acetic Acid Ethyl Ester?

    • Methodological Answer : Synthesis should prioritize anhydrous conditions and inert gas (e.g., nitrogen) to prevent hydrolysis of the chloromethoxy group. A typical route involves reacting chloroacetic acid derivatives with ethanol under acid catalysis. Stoichiometric control of reagents (e.g., ethyl alcohol and chloromethylating agents) is critical to minimize side products like diesters or elimination byproducts. Post-reaction purification via fractional distillation or column chromatography is recommended .

    Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

    • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm ester and chloromethoxy groups. For example, the ethyl ester’s triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) signals, and the chloromethoxy proton’s downfield shift (δ ~5.5–6.0 ppm) due to electronegativity .
    • IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1740 cm1^{-1} and C-O-C stretches at ~1250 cm1^{-1} .
    • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 166.59 g/mol) and fragmentation patterns consistent with ester cleavage .

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer :
    • Use fluorinated rubber gloves (0.7 mm thickness) and full-face respirators with ABEK filters to prevent skin/eye contact and inhalation of vapors .
    • Store in airtight containers under inert gas (e.g., argon) in a dry, ventilated area to avoid moisture-induced decomposition .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

    • Methodological Answer :
    • Solvent/Impurity Effects : Use deuterated solvents (e.g., CDCl3_3) and repeat analyses after rigorous purification.
    • Tautomerism/Conformational Isomerism : Employ variable-temperature NMR or 2D techniques (e.g., COSY, HMBC) to detect dynamic equilibria .
    • Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) or certified reference standards (e.g., TRC C367815) .

    Q. What strategies optimize yield in multi-step syntheses using this ester as an intermediate?

    • Methodological Answer :
    • Stepwise Monitoring : Use TLC or in situ FTIR to track intermediate formation (e.g., monitoring esterification via carbonyl peak evolution) .
    • Protecting Groups : Introduce temporary protecting groups (e.g., silyl ethers) for reactive sites during subsequent reactions .
    • Catalyst Selection : Employ Lewis acids (e.g., ZnCl2_2) to enhance reactivity in nucleophilic substitutions involving the chloromethoxy group .

    Q. How does the chloromethoxy group influence reactivity in cross-coupling or polymerization reactions?

    • Methodological Answer :
    • Electrophilicity : The Cl atom increases the electrophilicity of the adjacent methoxy group, facilitating nucleophilic attacks (e.g., SN2 substitutions with amines or thiols) .
    • Polymer Applications : As a monomer, it can undergo radical-initiated copolymerization with acrylates, but chain transfer reactions may require controlled initiator ratios (e.g., AIBN at 60–80°C) .

    Q. What are the stability challenges of this compound under varying pH and temperature conditions?

    • Methodological Answer :
    • Hydrolysis : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring. Acidic/basic conditions hydrolyze the ester to 2-(chloromethoxy)acetic acid, requiring buffered reaction media (pH 6–8) for long-term storage .
    • Thermal Degradation : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and adjust reaction temperatures accordingly .

    Data Contradiction Analysis

    Q. How should researchers address conflicting literature reports on reaction pathways involving this compound?

    • Methodological Answer :
    • Mechanistic Replication : Reproduce reported conditions (e.g., solvent, catalyst loading) while controlling variables like trace moisture.
    • Isotopic Labeling : Use 18^{18}O-labeled ethanol to trace esterification pathways and confirm intermediates via mass spectrometry .
    • Computational Modeling : Apply density functional theory (DFT) to compare activation energies of proposed mechanisms .

    Application-Oriented Questions

    Q. What role does this ester play in synthesizing bioactive molecules or prodrugs?

    • Methodological Answer :
    • Prodrug Design : The ethyl ester enhances lipophilicity for cellular uptake, with enzymatic hydrolysis releasing the active acid (e.g., in antiviral or anti-inflammatory agents) .
    • Peptide Conjugation : Use carbodiimide coupling (e.g., EDC/HOBt) to link the ester to peptide backbones, followed by in vitro hydrolysis assays to evaluate release kinetics .

    Q. Can this compound act as a precursor for novel heterocyclic systems?

    • Methodological Answer :
    • Cyclization Reactions : React with hydrazines or thioureas under microwave irradiation to form pyrazolone or thiazolidinone derivatives. Monitor ring closure via 1^1H NMR .
    • Cross-Coupling : Utilize Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl ethers for catalytic studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.